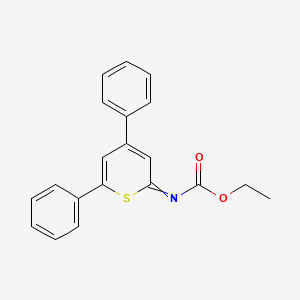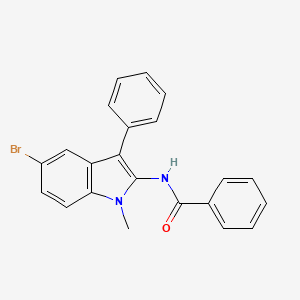
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a bromine atom, a methyl group, and a phenyl group.
Vorbereitungsmethoden
The synthesis of N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through the Fischer indole synthesis.
N-Methylation: The methylation of the nitrogen atom in the indole ring is carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Analyse Chemischer Reaktionen
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-(5-Bromo-1-methyl-3-phenyl-1H-indol-2-yl)benzamide can be compared with other indole derivatives:
Eigenschaften
CAS-Nummer |
62693-59-8 |
|---|---|
Molekularformel |
C22H17BrN2O |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
N-(5-bromo-1-methyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H17BrN2O/c1-25-19-13-12-17(23)14-18(19)20(15-8-4-2-5-9-15)21(25)24-22(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,26) |
InChI-Schlüssel |
DKRPONATNNGFRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


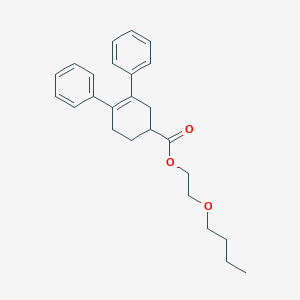
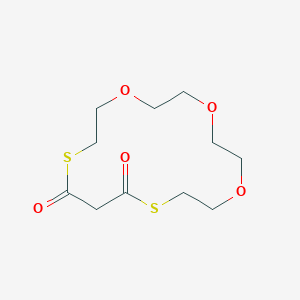
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
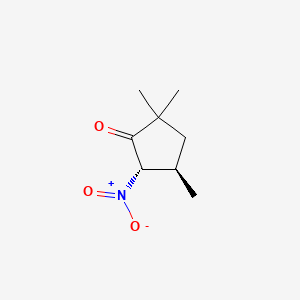
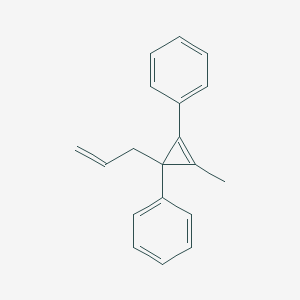
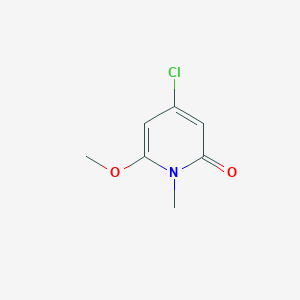

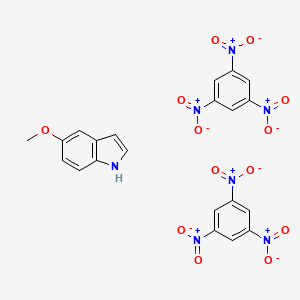
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
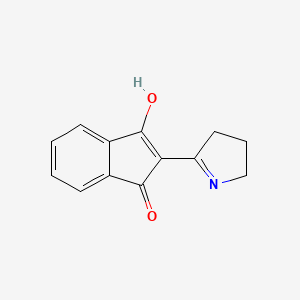
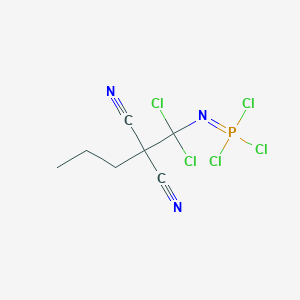
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
